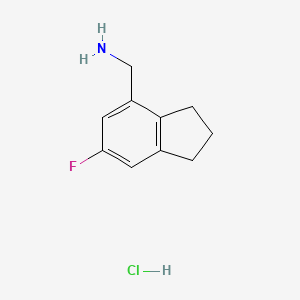
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups attached to a phenyl ring, as well as difluoroethanone. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours . After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the same synthetic route is employed, but with optimizations to ensure safety and efficiency. The use of toluene as a solvent is preferred due to its high safety profile and low environmental impact. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The carbonyl group in the ethanone moiety is susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hypophosphorous acid are used for diazotization and subsequent substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different carbonyl-containing compounds .
Applications De Recherche Scientifique
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Propriétés
Formule moléculaire |
C9H4ClF5O |
|---|---|
Poids moléculaire |
258.57 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
Clé InChI |
AIPWDEHNTVUALB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



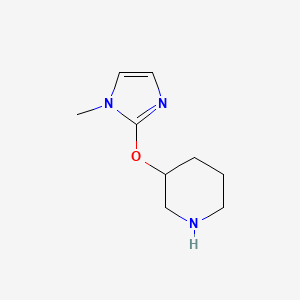
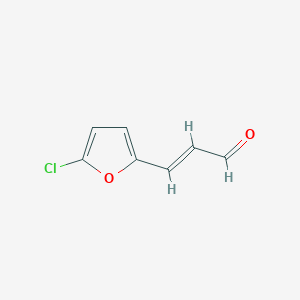

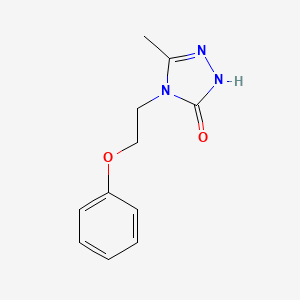

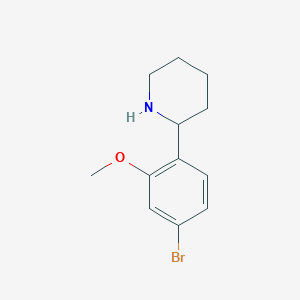
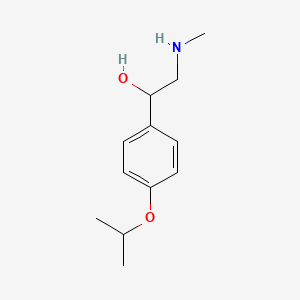
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
